

solubility of (S)-1-(3-nitrophenyl)ethanol in common organic solvents

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Compound of Interest

Compound Name: (S)-1-(3-nitrophenyl)ethanol

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An In-depth Technical Guide to the Solubility of **(S)-1-(3-nitrophenyl)ethanol** in Common Organic Solvents

Executive Summary

(S)-1-(3-nitrophenyl)ethanol is a pivotal chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its utility in these applications is profoundly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of **(S)-1-(3-nitrophenyl)ethanol**. It delves into the physicochemical properties of the molecule that govern its solubility, outlines established experimental protocols for its quantitative determination, and offers insights into the interpretation of solubility data. While specific quantitative solubility data for **(S)-1-(3-nitrophenyl)ethanol** is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed methodologies required to determine these values accurately in a laboratory setting.

Introduction: The Significance of Solubility for a Key Chiral Intermediate

(S)-1-(3-nitrophenyl)ethanol, a chiral aromatic alcohol, is a valuable intermediate in asymmetric synthesis.^{[1][2]} Its structure, featuring a stereogenic center and an electron-withdrawing nitro group, makes it a precursor for a variety of more complex, high-value

molecules, including active pharmaceutical ingredients (APIs).[1] The successful synthesis, purification, and formulation of these target molecules are critically dependent on a thorough understanding of the solubility of this intermediate.

Key processes where solubility data is indispensable include:

- **Reaction Solvent Selection:** Ensuring that reactants are in the same phase is fundamental for optimal reaction kinetics. Solubility data guides the choice of a solvent that can dissolve **(S)-1-(3-nitrophenyl)ethanol** and other reagents to the desired concentration.
- **Crystallization and Purification:** The purification of the final product often involves crystallization, a technique that relies on differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.
- **Formulation Development:** For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug formulations.[3][4]

This guide serves as a technical resource for scientists and researchers, providing both the theoretical framework and practical, validated protocols for assessing the solubility of **(S)-1-(3-nitrophenyl)ethanol**.

Physicochemical Profile of (S)-1-(3-nitrophenyl)ethanol

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.[5]

Key Properties Influencing Solubility:

Property	Value	Source	Significance for Solubility
Molecular Formula	C ₈ H ₉ NO ₃	[6][7][8]	Provides the elemental composition.
Molecular Weight	167.16 g/mol	[6][7][8]	Larger molecules can be more difficult for solvent molecules to solvate.[9]
Melting Point	84-85 °C	[1][6]	A higher melting point can indicate strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
Boiling Point	281 °C at 760 mmHg	[1][6]	Indicates strong intermolecular forces in the liquid state.
Structure	Aromatic ring, secondary alcohol (-OH), nitro group (-NO ₂)	[1][2]	The -OH group can act as both a hydrogen bond donor and acceptor. The nitro group is highly polar and can act as a hydrogen bond acceptor. The aromatic ring is nonpolar.
Polarity	Polar	Inferred	The presence of the hydroxyl and nitro functional groups makes the molecule polar. The overall

polarity is a balance between the polar functional groups and the nonpolar aromatic ring.

XLogP3

1.6

[6]

A measure of lipophilicity. A positive value indicates some preference for nonpolar environments, but the value is low enough to suggest significant polarity.

The dual nature of the molecule—possessing both a nonpolar aromatic ring and highly polar functional groups capable of hydrogen bonding—suggests a nuanced solubility profile. It is expected to be soluble in polar protic solvents (like ethanol) and polar aprotic solvents (like acetone) but will likely have limited solubility in nonpolar solvents (like hexane).

Quantitative Solubility Profile

As of this writing, comprehensive, publicly available experimental data on the solubility of **(S)-1-(3-nitrophenyl)ethanol** across a wide range of organic solvents is limited. However, we can infer a likely qualitative solubility order based on the principles discussed above and by examining data for structurally similar compounds.

For example, a study on the related compound 1-(3-nitrophenyl)ethanone, which replaces the hydroxyl group with a carbonyl group, found the mole fraction solubility to follow this order: acetone > acetonitrile, ethyl acetate > toluene > methanol > ethanol > n-propanol, isopropanol > cyclohexane[10]

This trend is logical: the highest solubility is in polar aprotic solvents, followed by aromatic, polar protic, and finally, nonpolar aliphatic solvents. **(S)-1-(3-nitrophenyl)ethanol** is expected to follow a similar trend, although its hydrogen-bonding capability may enhance its solubility in protic solvents like methanol and ethanol compared to its ketone analog.

The following table is provided as a template for researchers to populate with their own experimental data, determined using the protocols outlined in the subsequent sections.

Table 1: Experimental Solubility of **(S)-1-(3-nitrophenyl)ethanol** at 25°C (298.15 K)

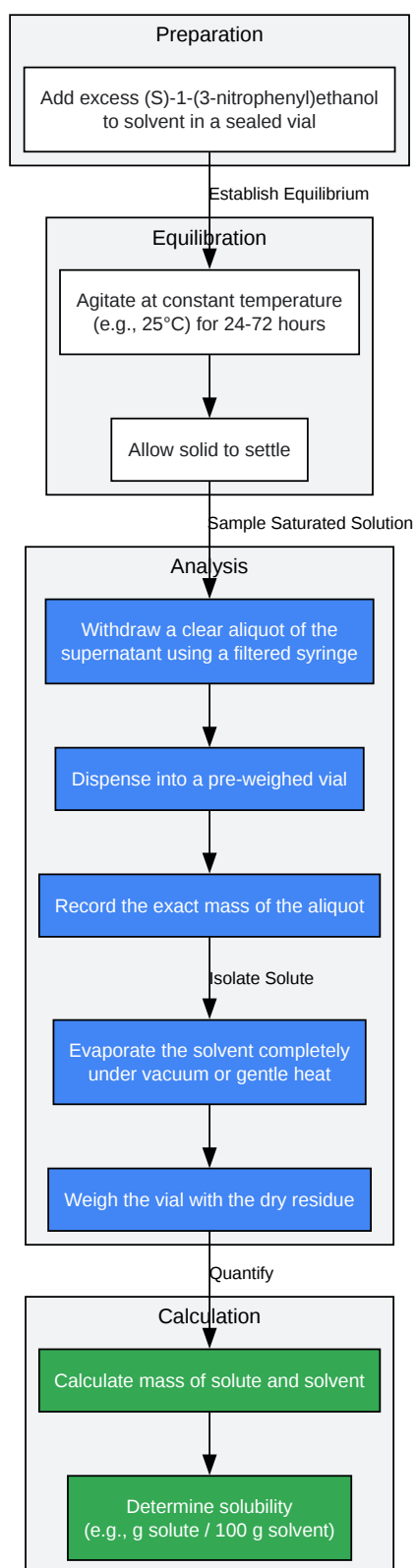
Solvent	Solvent Class	Expected Solubility	Experimental Value (g/100 mL)	Experimental Value (mol/L)
Hexane	Nonpolar	Low	Data to be determined	Data to be determined
Toluene	Aromatic, Nonpolar	Moderate	Data to be determined	Data to be determined
Dichloromethane	Halogenated	Moderate-High	Data to be determined	Data to be determined
Ethyl Acetate	Polar Aprotic	High	Data to be determined	Data to be determined
Acetone	Polar Aprotic	High	Data to be determined	Data to be determined
Ethanol	Polar Protic	High	Data to be determined	Data to be determined
Methanol	Polar Protic	High	Data to be determined	Data to be determined
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Very High	Data to be determined	Data to be determined

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, a standardized protocol is essential. Two common and reliable methods for determining the solubility of a solid organic compound are the isothermal shake-flask method with gravimetric analysis and a higher-throughput method using UV-Vis spectroscopy.

Method 1: Isothermal Shake-Flask with Gravimetric Analysis

This is a classic and highly reliable "gold standard" method for determining thermodynamic solubility.^{[4][9]} It involves creating a saturated solution, allowing it to reach equilibrium, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.



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Caption: Workflow for gravimetric solubility determination.

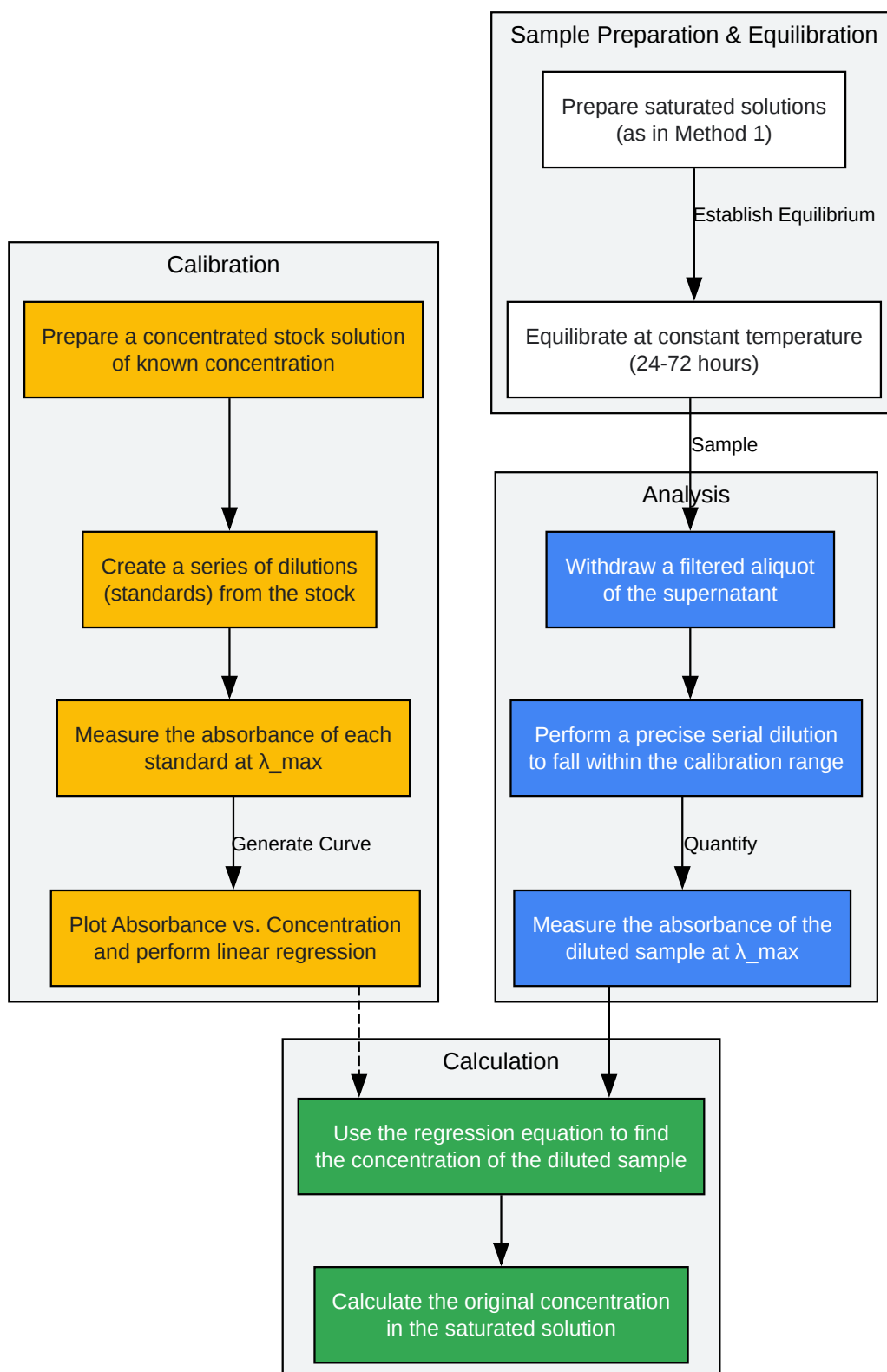
- Preparation of Saturated Solution:
 - To a series of 4 mL glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 2.0 g).
 - Add an excess of **(S)-1-(3-nitrophenyl)ethanol** to each vial. "Excess" means adding enough solid such that a significant amount remains undissolved after the equilibration period. This ensures the solution is truly saturated.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath (e.g., 25.0 ± 0.1 °C).
 - Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typical. The causality here is that dissolution can be slow, and this extended period ensures the system has reached a thermodynamic minimum, representing the true solubility.
 - After agitation, allow the vials to stand in the temperature bath for at least 2 hours to let the undissolved solid settle.
- Sampling and Analysis:
 - Carefully withdraw a clear aliquot of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe fitted with a solvent-compatible syringe filter (e.g., 0.45 μ m PTFE). Filtering is a self-validating step to ensure no solid particulates are transferred, which would artificially inflate the result.
 - Dispense the aliquot into a pre-weighed, labeled vial.
 - Immediately seal the vial and record the total weight (vial + aliquot).
- Gravimetric Determination:
 - Remove the cap and evaporate the solvent from the vial. This can be done in a fume hood, on a hot plate at low temperature, or in a vacuum oven. The chosen method should

not cause the solute to sublime or decompose.

- Once all the solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours to ensure all residual solvent is gone.
- Cool the vial to room temperature in a desiccator and weigh it. Repeat the drying and weighing cycle until a constant mass is achieved. This ensures complete solvent removal.
- Calculation:
 - Mass of aliquot = (Mass of vial + aliquot) - (Mass of empty vial)
 - Mass of solute = (Mass of vial + dry residue) - (Mass of empty vial)
 - Mass of solvent = Mass of aliquot - Mass of solute
 - Solubility (g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

Method 2: Solubility Determination by UV-Vis Spectroscopy

For compounds with a strong chromophore, like **(S)-1-(3-nitrophenyl)ethanol**, UV-Vis spectroscopy offers a sensitive and higher-throughput method for determining solubility.^{[11][12]} The aromatic nitro group provides a strong UV absorbance, making this technique highly suitable. This method relies on creating a calibration curve to relate absorbance to concentration, as described by the Beer-Lambert Law.^[11]



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Caption: Workflow for UV-Vis spectroscopic solubility determination.

- Determine Analytical Wavelength (λ_{max}):
 - Prepare a dilute solution of **(S)-1-(3-nitrophenyl)ethanol** in the chosen solvent.
 - Scan the solution using a UV-Vis spectrophotometer (e.g., from 400 nm down to 200 nm) to find the wavelength of maximum absorbance (λ_{max}). Using λ_{max} provides the highest sensitivity and minimizes errors.
- Prepare Calibration Curve:
 - Prepare a stock solution of **(S)-1-(3-nitrophenyl)ethanol** of a known concentration in the chosen solvent. This must be done with high accuracy using an analytical balance and volumetric flasks.
 - Perform a series of precise serial dilutions of the stock solution to create at least five standards of decreasing concentration.
 - Measure the absorbance of each standard at the predetermined λ_{max} .
 - Plot absorbance versus concentration. The data should be linear with an R^2 value > 0.995 . The equation of this line ($y = mx + c$) is the calibration curve, a critical self-validating tool for the assay.
- Prepare and Equilibrate Saturated Samples:
 - Follow steps 1 and 2 from the Gravimetric Method (Section 4.1) to prepare and equilibrate saturated solutions of the compound in the solvent.
- Sample Analysis:
 - Withdraw a clear, filtered aliquot of the supernatant as described in the gravimetric method.
 - Perform a precise and significant dilution of this aliquot with the same solvent to ensure the absorbance of the final solution falls within the linear range of the calibration curve (typically 0.1 to 1.0 AU). The dilution factor must be accurately recorded.
 - Measure the absorbance of the diluted sample at λ_{max} .

- Calculation:
 - Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample: $\text{Concentration}_{\text{diluted}} = (\text{Absorbance}_{\text{sample}} - y_{\text{intercept}}) / \text{slope}$
 - Calculate the concentration of the original saturated solution by multiplying by the dilution factor: $\text{Concentration}_{\text{saturated}} = \text{Concentration}_{\text{diluted}} * \text{Dilution Factor}$
 - Convert the concentration to the desired units (e.g., from mol/L to g/100 mL).

Conclusion

A comprehensive understanding of the solubility of **(S)-1-(3-nitrophenyl)ethanol** is a prerequisite for its effective use in synthetic and pharmaceutical sciences. While a definitive, publicly available dataset of its solubility in common organic solvents is sparse, this guide provides the necessary theoretical foundation based on its physicochemical properties. More importantly, it delivers detailed, validated, and self-verifying experimental protocols using both gravimetric and spectroscopic techniques. By applying these methodologies, researchers can confidently and accurately determine the solubility of **(S)-1-(3-nitrophenyl)ethanol** in any solvent system relevant to their work, thereby enabling more efficient process development, purification, and formulation design.

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